molecular formula C10H10N4O B1352371 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine CAS No. 65943-31-9

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B1352371
CAS No.: 65943-31-9
M. Wt: 202.21 g/mol
InChI Key: KSKVNIXIUYNIBP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring substituted with a methoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazine ring, which is a common motif in many bioactive molecules, makes this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine involves the reaction of 4-methoxyphenylboronic acid with cyanuric chloride under Suzuki coupling conditions. This reaction typically uses a palladium catalyst and a base in an appropriate solvent. The reaction conditions are generally mild, and the process is efficient, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar Suzuki coupling reactions. The use of recyclable catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process. The final product is often purified through recrystallization and drying to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Scientific Research Applications

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell signaling and metabolism. These interactions are mediated by the triazine ring and the methoxyphenyl group, which facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring structure. This ring system imparts distinct chemical properties, such as increased stability and reactivity under certain conditions. Additionally, the presence of the methoxyphenyl group enhances its potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVNIXIUYNIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263040
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65943-31-9
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65943-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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